5-Methyl-6-phenylpyridine-3-carboxamide
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Overview
Description
5-Methyl-6-phenylpyridine-3-carboxamide: is an organic compound with the molecular formula C13H12N2O . It belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenylpyridine-3-carboxamide typically involves the reaction of 5-methyl-6-phenylpyridine-3-carboxylic acid with appropriate amine derivatives under controlled conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-6-phenylpyridine-3-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: The compound is investigated for its potential use in drug discovery and development. It is explored as a lead compound for the design of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
- Pyridine-2-carboxamide
- Pyridine-3-carboxamide
- Pyridine-4-carboxamide
- 5-Methyl-2-phenylpyridine-3-carboxamide
- 6-Phenylpyridine-3-carboxamide
Comparison: 5-Methyl-6-phenylpyridine-3-carboxamide is unique due to the presence of both methyl and phenyl substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to other pyridine carboxamides, this compound may exhibit distinct pharmacological properties and synthetic utility .
Properties
CAS No. |
84596-49-6 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-6-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-7-11(13(14)16)8-15-12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) |
InChI Key |
JNHGPPSXVQXXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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